3-(Trifluoromethyl)imidazo[1,5-A]pyrazine
Overview
Description
“3-(Trifluoromethyl)imidazo[1,5-A]pyrazine” is a chemical compound with the molecular formula C7H4F3N3 . It has a molecular weight of 187.12 Da .
Synthesis Analysis
The synthesis of “3-(Trifluoromethyl)imidazo[1,5-A]pyrazine” and related heterocycles has been a subject of intense research . Various transformations are now available to conveniently access imidazo[1,5-A]pyrazine from readily available starting materials .Molecular Structure Analysis
The InChI code for “3-(Trifluoromethyl)imidazo[1,5-A]pyrazine” is 1S/C7H4F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h1-4H . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
Materials Science
This compound, like other imidazo[1,5-a]pyridine derivatives, has shown great potential in the field of materials science . Its unique chemical structure and versatility make it a promising candidate for various applications in this field .
Pharmaceutical Applications
Imidazo[1,5-a]pyridine derivatives, including 3-(Trifluoromethyl)imidazo[1,5-A]pyrazine, have been found to have significant biological properties . These properties make them valuable for the development of new pharmaceuticals .
Optoelectronic Devices
The unique optical behaviors of imidazo[1,5-a]pyridine derivatives have led to their use in the development of optoelectronic devices . These devices have a wide range of applications, from telecommunications to medical imaging .
Sensors
Imidazo[1,5-a]pyridine derivatives have been used in the creation of sensors . Their unique properties allow them to respond to changes in their environment, making them useful for detecting various substances or conditions .
Anti-Cancer Drugs
Research has shown that imidazo[1,5-a]pyridine derivatives can be used in the development of anti-cancer drugs . Their ability to inhibit certain biological processes makes them a promising avenue for cancer treatment .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This allows for detailed visualization of biological structures, aiding in research and diagnosis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
Mode of Action
It is known that the product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition .
properties
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHWOUDLBWTSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(F)(F)F)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)imidazo[1,5-A]pyrazine | |
CAS RN |
959238-36-9 | |
Record name | 3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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